Retene Retene City Chemical manufactures high purity Retene, CAS 483-65-8 in bulk quantity. Retene((1-methyl-7-isopropylphenanthrene) is a polycyclic aromatic hydrocarbon often used as a marker for softwood combustion. It is insoluble in water and soluble in ethanol.
Retene, methyl isopropyl phenanthrene or 1-methyl-7-isopropyl phenanthrene, C₁₈H₁₈, is a polycyclic aromatic hydrocarbon present in the coal tar fraction, boiling above 360 °C.
Brand Name: Vulcanchem
CAS No.: 483-65-8
VCID: VC0541256
InChI: InChI=1S/C18H18/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h4-12H,1-3H3
SMILES: CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)C
Molecular Formula: C18H18
Molecular Weight: 234.3 g/mol

Retene

CAS No.: 483-65-8

Cat. No.: VC0541256

Molecular Formula: C18H18

Molecular Weight: 234.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Retene - 483-65-8

Specification

CAS No. 483-65-8
Molecular Formula C18H18
Molecular Weight 234.3 g/mol
IUPAC Name 1-methyl-7-propan-2-ylphenanthrene
Standard InChI InChI=1S/C18H18/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h4-12H,1-3H3
Standard InChI Key NXLOLUFNDSBYTP-UHFFFAOYSA-N
SMILES CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)C
Canonical SMILES CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)C
Appearance Solid powder
Boiling Point 734 to 741 °F at 760 mm Hg ; 406° F at 10 mm Hg ; 316-329° F at 0.2 mm Hg (NTP, 1992)
390.0 °C
Melting Point 210 °F (NTP, 1992)
101.0 °C

Introduction

Chemical Identity and Physical Properties

Retene, systematically named 1-methyl-7-(1-methylethyl)phenanthrene, belongs to the phenanthrene class of PAHs. Its molecular formula is C18H18\text{C}_{18}\text{H}_{18}, with a molecular weight of 234.34 g/mol . The compound’s structure consists of three fused benzene rings with methyl and isopropyl substituents at the 1 and 7 positions, respectively.

Structural and Spectral Characteristics

Retene crystallizes as plates or scales from ethanol, exhibiting a melting point of 95–97°C and a boiling point of 208°C at 10 mmHg . Its density is approximately 1.035 g/cm³, and it is insoluble in water but soluble in organic solvents like benzene and hot ethanol . The compound’s ultraviolet absorption spectrum shows distinct peaks due to its conjugated aromatic system, which facilitates its identification in environmental samples .

Table 1: Key Physical Properties of Retene

PropertyValueSource
Molecular FormulaC18H18\text{C}_{18}\text{H}_{18}
Molecular Weight234.34 g/mol
Melting Point95–97°C
Boiling Point208°C (10 mmHg)
Density1.035 g/cm³
Solubility in WaterInsoluble

Synthesis and Natural Occurrence

Retene is both a natural and anthropogenic compound. It forms during the thermal decomposition of resin acids in coniferous wood, particularly abietic acid, through dehydrogenation reactions catalyzed by selenium or palladium . Naturally, it occurs in pine tar, fossilized pine resins, and high-boiling petroleum fractions . Industrial synthesis routes include the cyclization of methyl β-(6-isopropyl-2-naphthoyl)propionate, a method developed in the early 20th century .

Environmental Distribution

Retene is ubiquitous in modern and ancient environments. It has been detected in fir forest soils, humic coals, continental petroleum source rocks, and deep-sea sediments . Its persistence in sedimentary records makes it a valuable biomarker for reconstructing historical wildfire events and industrial combustion patterns .

Retene as a Combustion Marker

Emission Factors Across Fuel Types

Emission factors (EFs) for retene vary dramatically depending on fuel composition and combustion conditions. In rural China, traditional stoves burning pine and larch produce EF<sub>RET</sub> values of 0.34 ± 0.08 and 0.29 ± 0.22 mg/kg, respectively . Surprisingly, crop residues exhibit comparable EFs (0.048–0.37 mg/kg), while bituminous coal combustion emits up to 187 ± 113 mg/kg—nearly 500 times higher than wood .

Table 2: Retene Emission Factors by Fuel Type

Fuel CategoryEF<sub>RET</sub> (mg/kg)Key FindingsSource
Softwood (Pine)0.34 ± 0.08Highest among wood types
Crop Residues0.048–0.37Comparable to softwood emissions
Bituminous Coal187 ± 113Dominates urban PAH inventories

Implications for Source Apportionment

Retene’s correlation with co-emitted particulate matter (PM) and phenanthrene varies by fuel:

  • Crop Residues/Coal: Strong positive correlations (EF<sub>RET</sub> vs. EF<sub>PM</sub>/EF<sub>PHE</sub>)

  • Wood: No significant correlation, suggesting distinct formation pathways

These findings necessitate reevaluating retene’s role in PAH source apportionment, particularly in regions with high coal usage .

Toxicological Profile and Ecotoxicological Impacts

Retene exhibits phototoxic and cardiotoxic effects, particularly in aquatic organisms. A landmark study on rainbow trout (Oncorhynchus mykiss) larvae revealed dose- and time-dependent transcriptional changes in cardiac tissue .

Mechanisms of Cardiotoxicity

Exposure to sublethal retene concentrations (50–200 μg/L) alters the expression of genes critical for cardiac function:

  • Ion Transport: Upregulation of cacng8b (L-type Ca<sup>2+</sup> channel subunit) and downregulation of casq1b (calsequestrin)

  • Muscle Contraction: Dysregulation of myosin heavy chain isoforms (myh7, myh2)

  • Oxidative Stress: Induction of cytochrome P450 enzymes (cyp1a, cyp1b1)

These changes impair cardiac action potential propagation, leading to arrhythmias and reduced larval survival .

Phototoxicity and Synergistic Effects

Retene’s toxicity is potentiated by ultraviolet (UV) radiation. In whitefish (Coregonus lavaretus) larvae, UV-B exposure increases retene-induced mortality by 300%, likely through photooxidation products that damage cellular membranes .

Environmental Monitoring and Regulatory Considerations

Despite its environmental prevalence, retene remains unregulated in most jurisdictions. Current monitoring strategies rely on gas chromatography-mass spectrometry (GC-MS), with detection limits below 1 ng/L in water samples .

Challenges in Risk Assessment

  • Bioaccumulation: Log K<sub>ow</sub> of 6.2 predicts high bioaccumulation potential, yet field data remain scarce

  • Mixture Toxicity: Synergistic effects with other PAHs complicate risk characterization

  • Climate Change: Increased wildfire frequency may elevate environmental retene loads

Industrial and Research Applications

Beyond its environmental significance, retene serves as:

  • Model Compound: For studying PAH photodegradation and UV interactions

  • Petroleum Geochemistry Marker: Indicative of terrestrial organic matter input in crude oils

  • Combustion Optimization Tool: Monitoring retene/PM ratios improves stove efficiency

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